4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide
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Overview
Description
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C21H15BrCl2N2O2 It is a complex molecule that features a benzohydrazide core with various substituents, including bromobenzyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide typically involves multiple steps:
Formation of the Benzohydrazide Core: The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzohydrazine with an appropriate benzoyl chloride under basic conditions.
Introduction of the Bromobenzyl Group: The next step involves the introduction of the bromobenzyl group. This can be done through a nucleophilic substitution reaction where the benzohydrazide core reacts with 3-bromobenzyl chloride in the presence of a base.
Formation of the Dichlorophenylmethylidene Group: The final step involves the formation of the dichlorophenylmethylidene group. This can be achieved by reacting the intermediate product with 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromobenzyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium hydroxide or hydrochloric acid can be used for nucleophilic or electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the removal of halogen groups.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Bromobenzyl)oxy]benzonitrile: This compound shares the bromobenzyl group but has a different core structure.
3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid: Similar in structure but with an acrylic acid group instead of the benzohydrazide core.
Uniqueness
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide is unique due to its combination of bromobenzyl and dichlorophenyl groups attached to a benzohydrazide core
Properties
Molecular Formula |
C21H15BrCl2N2O2 |
---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15BrCl2N2O2/c22-16-4-1-3-14(11-16)13-28-17-9-7-15(8-10-17)21(27)26-25-12-18-19(23)5-2-6-20(18)24/h1-12H,13H2,(H,26,27)/b25-12+ |
InChI Key |
IHDCZHPGZYPUGC-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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